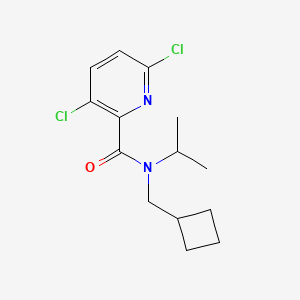

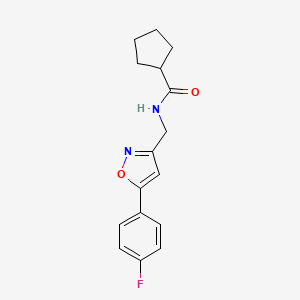

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

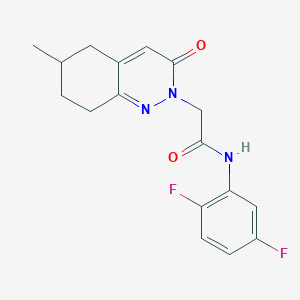

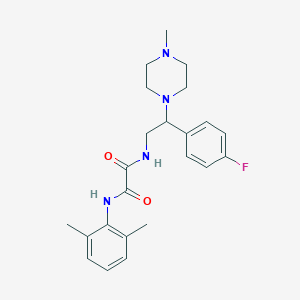

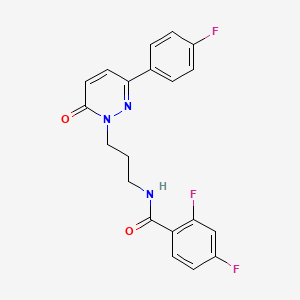

“N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide” is a chemical compound that belongs to the family of isoxazoles . Isoxazoles are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The structure of isoxazoles, including “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide”, is characterized by a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

Isoxazoles have been the subject of numerous studies due to their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Scientific Research Applications

Analgesic Properties

Isoxazoles have been investigated for their analgesic potential. Researchers have synthesized various derivatives and evaluated their efficacy in pain management . The substitution of different groups on the isoxazole ring can significantly impact analgesic activity.

Anti-Inflammatory Effects

The isoxazole nucleus has shown promise as an anti-inflammatory agent. Studies have explored derivatives with anti-inflammatory properties, making them potential candidates for drug development .

Anticancer Activity

Certain isoxazole derivatives exhibit anticancer effects. Researchers have synthesized compounds with isoxazole scaffolds and evaluated their cytotoxicity against cancer cells. These findings contribute to the development of novel anticancer drugs .

Antimicrobial Applications

Isoxazoles have demonstrated antimicrobial activity against various pathogens. Researchers have investigated their potential as antibacterial, antifungal, and antiviral agents. The substitution pattern on the isoxazole ring plays a crucial role in determining their efficacy .

Anticonvulsant Properties

Some isoxazole derivatives exhibit anticonvulsant effects. These compounds have been studied for their ability to modulate neuronal excitability and prevent seizures .

Antidepressant Potential

Researchers have explored isoxazole-based compounds as potential antidepressants. By modifying the isoxazole structure, they aim to develop drugs that can alleviate depressive symptoms .

Immunosuppressive Activity

Isoxazoles have also been investigated for their immunosuppressive properties. These compounds may find applications in managing autoimmune diseases and organ transplantation .

Conclusion

The isoxazole scaffold, including N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide, continues to be an exciting area of research. Its diverse biological activities make it a valuable source for developing clinically viable drugs. Researchers worldwide are actively exploring novel synthetic strategies and designing derivatives based on the latest knowledge in this field .

Mechanism of Action

While the specific mechanism of action for “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide” is not mentioned in the search results, many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Future Directions

Isoxazoles, including “N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O2/c17-13-7-5-11(6-8-13)15-9-14(19-21-15)10-18-16(20)12-3-1-2-4-12/h5-9,12H,1-4,10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHJDCHIDFDVDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)

![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)